Adipic acid, bis(1,3-dimethylbutyl) ester
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Overview
Description
Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .
Chemical Reactions Analysis
Types of Reactions
Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacturing of lubricants, coatings, and adhesives
Mechanism of Action
The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Adipic acid, di(4-methylpent-2-yl) ester
- Hexanedioic acid, 1,6-bis(1,3-dimethylbutyl) ester
- Adipic acid, 3,3-dimethylbut-2-yl eicosyl ester
Uniqueness
Adipic acid, bis(1,3-dimethylbutyl) ester is unique due to its specific esterification with 1,3-dimethylbutanol, which imparts distinct chemical properties such as enhanced plasticizing effects and improved stability compared to other similar compounds .
Properties
Molecular Formula |
C18H34O4 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
bis(4-methylpentan-2-yl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3 |
InChI Key |
LYHRWRRIMHVFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C |
Origin of Product |
United States |
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